molecular formula C8H7BrO2 B2772872 4-Bromo-2-hydroxy-6-methylbenzaldehyde CAS No. 1427438-58-1

4-Bromo-2-hydroxy-6-methylbenzaldehyde

Cat. No.: B2772872
CAS No.: 1427438-58-1
M. Wt: 215.046
InChI Key: XXDBEJYASPBHLS-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-6-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, featuring a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-hydroxy-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-6-methylbenzaldehyde using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as bromination, crystallization, and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-hydroxy-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDBEJYASPBHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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